5-(Oxazol-2-yl)pyrrolidin-2-one

medicinal chemistry physicochemical profiling regioisomer differentiation

Secure a critical heterocyclic building block for medicinal chemistry. This specific 5-(oxazol-2-yl) regioisomer (CAS 1935200-48-8) offers distinct electronic and hydrogen-bonding characteristics compared to the 4-substituted isomer (CAS 1935512-60-9), directly impacting target selectivity. Its low cLogP profile improves developability, and its scaffold maps onto oxazolidinone antibiotics, enabling rapid C-5 side chain SAR. Enantiopure synthesis is accessible. Procure this exact variant to ensure reproducible structure-activity relationships in lead optimization.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B12973781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Oxazol-2-yl)pyrrolidin-2-one
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=NC=CO2
InChIInChI=1S/C7H8N2O2/c10-6-2-1-5(9-6)7-8-3-4-11-7/h3-5H,1-2H2,(H,9,10)
InChIKeyDYTMMCLPRQKDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Oxazol-2-yl)pyrrolidin-2-one: Structural and Chemical Identity for Procurement Decisions


5-(Oxazol-2-yl)pyrrolidin-2-one (CAS 1935200-48-8) is a low-molecular-weight (152.15 g/mol) heterocyclic building block comprising a pyrrolidin-2-one core substituted at the 5-position with an oxazole ring . The compound belongs to a family of oxazole–pyrrolidinone hybrids that have attracted interest as versatile intermediates in medicinal chemistry, including the construction of antibacterial oxazolidinones and CNS-penetrant scaffolds [1]. Its regiochemistry distinguishes it from the 4-substituted isomer (CAS 1935512-60-9), a factor that can influence physicochemical properties, synthetic accessibility, and downstream biological profile.

Why Generic 5-Aryl Pyrrolidinones Cannot Replace 5-(Oxazol-2-yl)pyrrolidin-2-one


The oxazole ring is not a generic aryl substituent; its two heteroatoms impart distinct electronic and hydrogen-bonding characteristics that are critical for target engagement. In regioisomeric comparisons, the 4-(oxazol-2-yl) isomer (CAS 1935512-60-9) exhibits a predicted pKa of 15.48±0.40 and density of 1.252±0.06 g/cm³ , values that reflect the altered electron distribution and conformational preferences relative to the 5-substituted series. Similarly, replacing oxazole with thiazole (C7H8N2OS, ~168.22 g/mol) introduces sulfur, which increases lipophilicity and modifies polar surface area, potentially degrading selectivity for targets that require precise oxygen-mediated interactions [1]. Carbocyclic aryl analogs (e.g., 5-phenylpyrrolidin-2-one) lack the heteroatom hydrogen-bond acceptors that frequently drive potency and selectivity in enzyme active sites [1]. These differences mean that in-class compounds are not interchangeable in lead optimization campaigns, and procurement of the specific regioisomer and heterocyclic variant is essential for reproducible structure–activity relationships.

Quantitative Differentiation Evidence for 5-(Oxazol-2-yl)pyrrolidin-2-one Versus Closest Analogs


Regioisomeric Impact on Predicted pKa and Density: 5- vs 4-(Oxazol-2-yl)pyrrolidin-2-one

The 4-substituted regioisomer (CAS 1935512-60-9) has predicted physicochemical properties that differ from those expected for the 5-substituted compound. Specifically, the 4-isomer shows a predicted density of 1.252±0.06 g/cm³ and a predicted pKa of 15.48±0.40 . While the experimental properties of the 5-isomer are not disclosed in the same database, the 5-position is likely to produce a slightly lower pKa (stronger acidity of the lactam NH) due to the electron-withdrawing effect of the oxazole ring when attached at the 5-position, compared with the 4-position where the inductive effect is attenuated [1]. Such differences influence solubility, permeability, and formulation behavior in early-stage drug discovery.

medicinal chemistry physicochemical profiling regioisomer differentiation

Hydrogen-Bond Acceptor Capacity: Oxazole vs. Thiazole as Pyrrolidinone Substituents

Replacing the oxazole ring (C7H8N2O2) with a thiazole ring (C7H8N2OS) is a common bioisosteric strategy, but it alters the hydrogen-bonding landscape. Oxazole nitrogen and oxygen act as moderately strong H-bond acceptors (pKaHB ≈ 1.5–2.5), while thiazole sulfur is a weaker acceptor and nitrogen basicity is reduced by ring sulfur [1]. In enzyme inhibition assays, such a switch can lead to order-of-magnitude changes in IC50 [1]. Although no direct IC50 comparison for 5-(oxazol-2-yl)- vs 5-(thiazol-2-yl)pyrrolidin-2-one has been published, the established impact of oxazole→thiazole replacement on target affinity underscores the procurement risk of substituting one heterocycle for another.

bioisosterism hydrogen bonding oxazole vs thiazole

cLogP Modulation: Oxazole vs. Phenyl Substituent on the Pyrrolidinone Core

The oxazole ring imparts lower lipophilicity compared to a phenyl ring. Calculated cLogP for 5-phenylpyrrolidin-2-one is approximately 1.2–1.5, whereas the oxazole analog reduces cLogP to an estimated 0.4–0.8, a decrease of ~0.7 log units . This reduction can improve aqueous solubility and reduce CYP450-mediated metabolism, as demonstrated in matched molecular pair analyses of oxazole-containing drug candidates [1].

lipophilicity ADMET drug-likeness

Synthetic Enantioselectivity: 5-Substituted Pyrrolidinones from Chiral Pool Precursors

The 5-position of the pyrrolidin-2-one ring can be installed with high enantiomeric purity using l-glutamic acid or pyroglutaminol as chiral starting materials [1]. This synthetic route is well-established for producing enantiopure 5-substituted pyrrolidinones, whereas the corresponding 4-substituted isomers often require resolution or asymmetric catalysis, which can limit scalability and enantiomeric excess [2]. The availability of enantiopure 5-(oxazol-2-yl)pyrrolidin-2-one building blocks enables the construction of stereochemically defined drug candidates, a critical advantage in medicinal chemistry programs targeting chiral biological receptors.

asymmetric synthesis chiral building block pyrrolidinone

Validated Scaffold in Antibacterial Oxazolidinones: Pyrrolidinone Motif at C-5 Side Chain

Oxazolidinone antibacterials bearing a pyrrolidinone ring system at the C-5 side chain have demonstrated potent activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains [1]. In the study by Bhattarai et al., several 2-oxo-pyrrolidinyl oxazolidinones exhibited MIC values ≤ 2 µg/mL against Staphylococcus aureus and Enterococcus faecalis, comparable to or better than linezolid [1]. Although the published compounds are fully elaborated oxazolidinones, the pyrrolidinone 5-substitution pattern is integral to ribosomal binding, and the oxazole-containing building block serves as a direct precursor to such structures [2].

antibacterial oxazolidinone pyrrolidinone scaffold

Highest-Value Application Scenarios for 5-(Oxazol-2-yl)pyrrolidin-2-one Based on Evidence


Fragment-Based Lead Generation for Antibacterial Oxazolidinones

The 5-(oxazol-2-yl)pyrrolidin-2-one scaffold maps directly onto the C-5 side chain of oxazolidinone antibiotics. The pyrrolidinone ring contributes to ribosomal binding affinity, while the oxazole offers a vector for further elaboration [1]. Procurement of this building block enables rapid SAR exploration around the C-5 region, a key determinant of potency against linezolid-resistant strains.

Chiral Drug Discovery Leveraging Enantiopure Pyrrolidinone Intermediates

The 5-position of the pyrrolidinone ring is accessible in enantiopure form from l-glutamic acid or pyroglutaminol [1]. This synthetic advantage makes 5-(oxazol-2-yl)pyrrolidin-2-one an attractive chiral building block for targets such as CNS receptors, where stereochemistry critically influences pharmacodynamics.

Medicinal Chemistry Campaigns Requiring Lower Lipophilicity

Compared to the 5-phenyl analog, the oxazole variant reduces cLogP by approximately 0.7 log units [1]. This property is beneficial in programs aiming to improve solubility, reduce hERG binding, or minimize metabolic clearance, making the oxazole derivative a preferred choice for lead optimization libraries focused on developability.

Bioisosteric Replacement Studies in Kinase or GPCR Programs

The oxazole ring serves as a privileged bioisostere for amides, esters, and pyridine in kinase and GPCR ligands [1]. 5-(Oxazol-2-yl)pyrrolidin-2-one provides a conformationally constrained scaffold that can be elaborated into potent inhibitors, and its procurement enables systematic bioisosteric scanning without the need for extensive de novo synthesis.

Quote Request

Request a Quote for 5-(Oxazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.